molecular formula C11H14N2O B8189778 (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Cat. No.: B8189778
M. Wt: 190.24 g/mol
InChI Key: RMKCDKXXFTYREG-VIFPVBQESA-N
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Description

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a chiral benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring. The compound features a stereospecific (S)-configured amino group at position 3 and a methyl group at position 1.

Properties

IUPAC Name

(3S)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCDKXXFTYREG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2CC[C@@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Benzene Derivatives

A common approach involves cyclizing substituted benzene precursors to form the seven-membered azepine ring. For example, 2-(diallylamino)-5-methylbenzaldehyde undergoes a carbonyl ene-type reaction in orthodichlorobenzene at reflux to yield oxa-bridged intermediates, which are subsequently reduced. This method achieves a 78% yield for the intermediate 2,3,4,5-tetrahydro-1H-2,5-epoxybenzo[b]azepine (1e), as confirmed by 1H^1H NMR and HRMS.

Amino Group Introduction

The 3-amino moiety is introduced via reductive amination or nucleophilic substitution. In one protocol, a ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride under acidic conditions, achieving 85% conversion. Chiral resolution is then performed using (S)-mandelic acid to isolate the desired (S)-enantiomer with >98% ee.

Stepwise Laboratory Synthesis

A representative small-scale synthesis involves four stages (Table 1):

Table 1: Laboratory-Scale Synthesis Protocol

StepProcessReagents/ConditionsYieldPurity
1Precursor cyclizationAlCl₃, 125–130°C, 6 h72%90%
2MethylationCH₃I, K₂CO₃, DMF, 50°C88%95%
3Amino group installationNH₃, Pd/C, H₂ (50 psi), EtOH65%92%
4Chiral resolution(S)-Mandelic acid, acetone/water40%99% ee

This sequence mirrors methods described in patent literature for analogous benzazepines, with AlCl₃-mediated cyclization proving critical for ring formation.

Industrial-Scale Manufacturing

Catalytic Hydrogenation

Bulk production replaces batch-wise reductions with continuous-flow hydrogenation. Using a fixed-bed reactor with 5% Pd/C catalyst, the intermediate imine is hydrogenated at 80°C and 20 bar H₂, achieving a 94% yield with residual solvent levels <50 ppm.

Enantiomeric Purification

Industrial resolutions employ simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns, resolving 5 kg batches per cycle with 99.5% ee.

Enantiomeric Control Techniques

Table 2: Enantioselective Methods Comparison

Methodee%ThroughputCost IndexReference
Chiral auxiliaries92–95Low1.5
Asymmetric catalysis98–99Medium2.0
SMB chromatography99.5High3.8

Asymmetric catalysis using Jacobsen’s manganese-salen complexes provides optimal balance between cost and enantiopurity, achieving 99% ee in the key amination step.

Recent Advances in Green Chemistry

Microwave-assisted cyclization in ionic liquids ([BMIM][BF₄]) reduces reaction times from 6 hours to 45 minutes while maintaining 89% yield. Solvent-free mechanochemical methods using ball milling have also been reported, though yields remain suboptimal (62%) .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation, and amines for amination.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate
This compound serves as a vital intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural similarity to known therapeutic agents positions it as a promising candidate for drug development aimed at conditions such as depression and anxiety disorders.

Case Study: Antidepressant Development
Research has indicated that derivatives of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one exhibit selective serotonin reuptake inhibition, a mechanism crucial for antidepressant activity. A study demonstrated that modifications to the compound led to enhanced binding affinity at serotonin receptors, suggesting potential for developing new antidepressants.

Biochemical Research

Neurotransmitter Mechanisms
The compound is utilized in studies examining neurotransmitter interactions within the brain. Its ability to modulate receptor functions makes it an essential tool for understanding neuropharmacology.

Research Example
In a biochemical study, this compound was tested for its effects on GABAergic signaling pathways. The results indicated that the compound could enhance GABA receptor activity, providing insights into its potential use for treating anxiety and epilepsy.

Drug Formulation

Solubility and Stability Profiles
this compound is valuable in drug formulation due to its favorable solubility and stability characteristics. It aids in enhancing the bioavailability of active pharmaceutical ingredients.

Formulation Case Study
A recent formulation study highlighted the use of this compound in developing a new oral medication for chronic pain management. The study showed that incorporating this compound improved the drug's release profile and patient compliance.

Material Science

Novel Material Development
The unique chemical properties of this compound make it suitable for creating innovative materials such as polymers and coatings.

Application Example
In material science research, this compound was incorporated into polymer matrices to develop coatings with enhanced mechanical strength and thermal stability. The resulting materials showed promise for applications in electronics and protective gear.

Analytical Chemistry

Standard Reference Compound
Researchers utilize this compound as a standard in chromatographic techniques for quantifying related substances in complex mixtures.

Analytical Study Case
An analytical chemistry study employed this compound as a reference standard in HPLC methods to determine the concentration of related benzazepine derivatives in pharmaceutical formulations. The results confirmed its reliability as a standard for accurate quantification.

Summary Table of Applications

Application AreaDescriptionCase Study Example
Pharmaceutical DevelopmentKey intermediate for neurological disorder drugsAntidepressant development with serotonin reuptake inhibition
Biochemical ResearchModulates neurotransmitter mechanismsGABA receptor activity enhancement
Drug FormulationImproves solubility and stability profilesOral medication for chronic pain management
Material ScienceUsed in creating innovative materialsPolymer coatings with enhanced properties
Analytical ChemistryServes as a standard in chromatographic techniquesHPLC quantification of benzazepine derivatives

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzyme activity.

    Modulating Receptor Function: Acting as an agonist or antagonist at receptor sites.

    Pathways Involved: The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

8-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
  • Structure: Differs by the position of the amino group (C8 instead of C3).
  • Properties: The altered substitution pattern likely impacts hydrogen-bonding interactions and receptor binding.
4-Methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
  • Structure: Contains a methyl group at position 4 instead of an amino group at position 3.
  • Activity : Demonstrated antitumor properties in preclinical studies, suggesting that methyl substituents can enhance lipophilicity and membrane permeability .
  • Synthesis : Derived from 3-methyltetral-1-one, a key intermediate in therapeutic molecule synthesis .

Functional Group Modifications

3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
  • Structure: Bromine replaces the amino group at position 3.
  • Role : Likely serves as a synthetic precursor for nucleophilic substitution reactions. Halogenation is a common strategy to modulate electronic properties and reactivity .
(S)-BOC-4-Amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one
  • Structure: Features a Boc-protected amino group and a carboxymethyl side chain.
  • Application: Used as a synthetic intermediate for peptide coupling or prodrug development.

Stereochemical Variants

(R)-3-Amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
  • Structure : Enantiomer of the target compound with (R)-configuration.
  • Significance: Stereochemistry critically affects biological activity. For example, (R)-isomers of benzazepinones may exhibit distinct receptor binding profiles compared to (S)-isomers, though specific data for this compound are lacking .

Bis-Benzazepinone Derivatives

3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) (IVA-9)
  • Structure: A dimeric impurity formed during Ivabradine synthesis, with two benzazepinone units linked by a propane chain.
  • Relevance: Highlights the propensity of benzazepinones to form process-related impurities. No biological activity has been reported for IVA-9, emphasizing the need for rigorous quality control in drug synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
(S)-3-Amino-1-methyl-... C3: NH₂; C1: CH₃ C₁₁H₁₄N₂O 202.25 Chiral intermediate, potential bioactivity
8-Amino-1,3,4,5-tetrahydro... C8: NH₂ C₁₀H₁₂N₂O 176.22 Research chemical, unstudied
4-Methyl-1,3,4,5-tetrahydro... C4: CH₃ C₁₁H₁₃NO 175.23 Antitumor activity in preclinical models
(R)-3-Amino-1,3,4,5-tetrahydro... C3: NH₂ (R-configuration) C₁₀H₁₂N₂O 176.22 Enantiomeric activity undefined
IVA-9 Dimer with propane linker, methoxy C₂₉H₃₄N₄O₄ 526.61 Synthetic impurity, no bioactivity

Research Findings and Gaps

  • Antitumor Potential: The 4-methyl analog’s activity against tumors underscores the importance of alkyl substituents in enhancing bioactivity .
  • Stereochemical Impact : The lack of comparative data between (S)- and (R)-enantiomers highlights a critical research gap. Enantiomer-specific assays are needed to evaluate pharmacological differences .
  • Synthetic Utility : Brominated and Boc-protected derivatives are valuable intermediates but require further exploration for therapeutic applications .

Biological Activity

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : (S)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
  • Molecular Formula : C11H14N2O
  • Molecular Mass : 190.24 g/mol
  • CAS Registry Number : 253324-92-4
  • Melting Point : 98-99 °C .

This compound exhibits various biological activities that are primarily attributed to its structural similarity to neurotransmitters and other bioactive molecules. Key mechanisms include:

  • Neurotransmitter Modulation : The compound is involved in modulating neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, compounds structurally related to (S)-3-amino derivatives have shown inhibitory effects against Mycobacterium tuberculosis .
  • Cancer Cell Cytotoxicity : Research indicates that certain analogs of this compound can induce cytotoxic effects in cancer cell lines. For example, studies have demonstrated that modifications in the benzazepine structure can enhance the anticancer activity against gastric adenocarcinoma cells .

Pharmacological Applications

The potential applications of this compound span several fields:

1. Pharmaceutical Development

  • Utilized as a key intermediate in synthesizing drugs targeting neurological disorders.
  • Its structural properties help in the formulation of drugs with specific solubility and stability profiles .

2. Biochemical Research

  • Employed in studies focusing on neurotransmitter mechanisms and their implications for mental health treatments .

3. Material Science

  • The compound's unique chemical properties make it suitable for developing novel materials such as polymers or coatings .

Case Study 1: Antimicrobial Screening

In a study aimed at identifying novel inhibitors of M. tuberculosis, compounds similar to (S)-3-Amino derivatives were screened for their efficacy. Approximately 20% of the tested compounds showed activity against M. smegmatis, indicating potential species-specific antimicrobial properties .

Case Study 2: Cancer Therapeutics

A series of synthesized benzazepine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Notably, some compounds demonstrated superior efficacy compared to standard chemotherapeutics like Paclitaxel in inducing apoptosis in MKN-45 gastric adenocarcinoma cells .

Q & A

Q. What are the validated synthetic pathways for (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one?

A common approach involves cyclization of substituted benzazepine precursors. For example, intermediates like 3-bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (CAS 86499-96-9) can undergo nucleophilic substitution with methylamine under basic conditions to introduce the methylamino group . Stereochemical control (S-configuration) is achieved using chiral auxiliaries or asymmetric catalysis, followed by purification via recrystallization or chiral HPLC . Key characterization techniques include 1H^1H-NMR for regiochemistry confirmation and mass spectrometry for molecular weight validation .

Q. How is the stereochemical integrity of the (S)-enantiomer confirmed experimentally?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is widely used to resolve enantiomers. The retention time and optical rotation ([α]D_D) are compared against a racemic mixture or a reference standard . Absolute configuration can be confirmed via X-ray crystallography of a derivative (e.g., a salt with a chiral counterion) .

Q. What analytical methods are recommended for purity assessment?

  • HPLC/UV-Vis : Reverse-phase C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients detect impurities down to 0.1% .
  • LC-MS : Identifies byproducts (e.g., deaminated or dimerized species) using electrospray ionization (ESI) .
  • Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the compound interact with biological targets in apoptosis studies?

In vitro assays using caspase-3/7 activation in cancer cell lines (e.g., HeLa or MCF-7) demonstrate dose-dependent apoptosis induction. Mechanistic studies involve Western blotting to monitor Bcl-2/Bax ratio changes and mitochondrial membrane potential (ΔΨm) via JC-1 staining . Contradictory data on IC50_{50} values (e.g., 5–20 µM in different models) may arise from cell permeability variations, requiring optimization of assay conditions (e.g., serum-free media) .

Q. What structure-activity relationships (SAR) guide its pharmacological optimization?

  • Amino Group Modifications : Replacement of the 3-amino group with bulkier substituents (e.g., isopropyl) reduces activity, suggesting steric hindrance at the target site .
  • Ring Saturation : Dihydro analogs (e.g., 1,3,4,5-tetrahydro derivatives) show lower potency, emphasizing the importance of the fully unsaturated benzazepine core .
  • Methyl Group : The 1-methyl group enhances metabolic stability in microsomal assays (t1/2_{1/2} > 60 min vs. <20 min for unmethylated analogs) .

Q. How are computational models applied to predict its pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts binding to γ-aminobutyric acid (GABAA_A) receptors, supported by in vitro electrophysiology. ADMET predictors (e.g., SwissADME) estimate moderate blood-brain barrier penetration (LogBB = 0.3) and CYP3A4-mediated metabolism . Experimental validation uses Caco-2 monolayers for permeability (Papp_{app} > 1 × 106^{-6} cm/s) and hepatocyte clearance assays .

Data Contradictions and Resolutions

Q. Discrepancies in reported solubility profiles: How to reconcile?

Solubility varies widely (e.g., 0.1–2 mg/mL in PBS) due to polymorphic forms. Differential Scanning Calorimetry (DSC) identifies stable crystalline phases. Co-solvency with cyclodextrins (e.g., HP-β-CD) improves aqueous solubility by 10-fold .

8. Conflicting cytotoxicity data across cell lines: Methodological considerations
Variability in IC50_{50} values (e.g., 8 µM in Jurkat vs. 25 µM in HT-29) may reflect differences in efflux pump expression (e.g., P-gp). Use of inhibitors (e.g., verapamil) in combination studies clarifies transporter-mediated resistance .

Methodological Best Practices

9. Protocol for enantiomeric excess (ee) determination:

  • Chiral HPLC : Mobile phase: n-hexane/isopropanol (80:20) with 0.1% diethylamine; flow rate: 1 mL/min; detection: 254 nm .
  • Circular Dichroism (CD) : Compare CD spectra to enantiopure standards; λmax_{\text{max}} near 220 nm for benzazepine chromophores .

10. In vivo pharmacokinetic study design:

  • Dosing : 10 mg/kg IV/PO in Sprague-Dawley rats.
  • Sampling : Serial blood draws over 24 h; LC-MS/MS quantitation (LLOQ: 1 ng/mL).
  • Parameters : AUC0_{0-∞} (µg·h/mL), Cmax_{\text{max}} (µg/mL), and t1/2_{1/2} (h) .

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